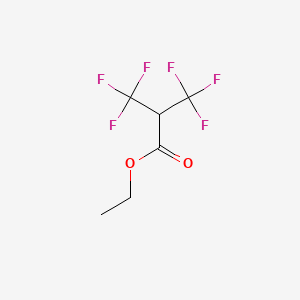

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Description

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate (CAS: 339-74-2) is a fluorinated ester with the molecular formula C₆H₆F₆O₂ and a molecular weight of 224.10 g/mol. Characterized by two trifluoromethyl groups (CF₃) at the 2- and 3-positions of the propanoate backbone, its structure confers high electronegativity and lipophilicity. The compound is used in pharmaceuticals, agrochemicals, and materials science due to its stability and reactivity in fluorination reactions. Safety data indicate hazards such as flammability (H225) and irritation to skin, eyes, and respiratory systems (H315, H319, H335) .

Properties

IUPAC Name |

ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O2/c1-2-14-4(13)3(5(7,8)9)6(10,11)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSPDBQHPFVHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-74-2 | |

| Record name | ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoroacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the use of ethyl 3,3,3-trifluoropyruvate as a starting material. This compound can undergo enantioselective Friedel–Crafts alkylation with simple phenols and indoles under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis Reaction

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can undergo base-catalyzed hydrolysis to form carboxylic acids. A representative protocol involves reacting the ester with a strong base (e.g., NaOH) in aqueous conditions under elevated temperatures. For instance, hydrolysis of a related trifluorinated ester using 3N NaOH and water at 90–100°C yielded trifluoropropionate derivatives in high purity .

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | NaOH (3N), H₂O, reflux (~100°C) | Trifluoromethyl carboxylic acid |

This reaction demonstrates the compound’s susceptibility to nucleophilic attack at the ester carbonyl group, facilitated by the electron-withdrawing effect of the trifluoromethyl substituents .

Mechanistic Considerations

The hydrolysis pathway likely proceeds via a tetrahedral intermediate formation, where the hydroxide ion attacks the carbonyl carbon. The trifluoromethyl groups stabilize the transition state through inductive effects, accelerating the reaction compared to non-fluorinated esters.

Research Findings

Scientific Research Applications

Organic Synthesis

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate serves as a crucial building block in organic synthesis. Its unique fluorinated structure allows for the development of various fluorinated compounds that exhibit enhanced stability and reactivity.

The compound is utilized in the preparation of biologically active molecules with potential pharmaceutical applications. Its derivatives have shown promise in drug development due to their ability to modulate biological pathways effectively.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit moderate activity against various cancer cell lines, including leukemia and non-small cell lung cancer. A study reported significant cytotoxicity at high concentrations (10^-5 M), suggesting its potential as a lead compound for further drug development.

| Cell Line | Activity Observed |

|---|---|

| Leukemia | Moderate |

| Non-small cell lung cancer | Moderate |

| Renal cancer | Moderate |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property is particularly valuable in drug design for conditions where enzyme inhibition is therapeutically beneficial.

Synthesis and Testing

A notable study synthesized this compound and evaluated its anticancer effects against several human tumor cell lines. The findings revealed significant cytotoxicity at concentrations that warrant further exploration for therapeutic applications.

Fluorinated Ureas

Another investigation focused on synthesizing trifluoroethyl-substituted ureas derived from this compound. These derivatives demonstrated promising anticancer activity and underwent comprehensive pharmacological evaluation.

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3,3,3-Trifluoropropanoate (CAS: 352-23-8)

- Molecular Formula : C₅H₇F₃O₂

- Molecular Weight : 156.10 g/mol

- Key Differences : Lacks the 2-trifluoromethyl group, resulting in fewer fluorine atoms and reduced steric hindrance. This simpler structure lowers molecular weight and boiling point compared to the target compound.

- Applications : Intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals.

- Safety : Lower hazard profile due to reduced fluorination .

Methyl 3,3,3-Trifluoro-2,2-dimethylpropanoate

- Molecular Formula : C₆H₉F₃O₂

- Molecular Weight : 182.13 g/mol

- Key Differences: Contains two methyl groups at the 2-position instead of a trifluoromethyl group.

- Applications : Used in specialty polymers and coatings.

- Safety: Similar flammability risks but less irritating due to non-polar methyl groups .

Ethyl 2-Amino-3,3,3-trifluoro-2-methylpropanoate (CAS: 1513588-93-6)

- Molecular Formula: C₆H₁₀F₃NO₂

- Molecular Weight : 185.14 g/mol

- Key Differences: Features an amino (-NH₂) and methyl group at the 2-position. The amino group enhances polarity and hydrogen-bonding capacity, making it suitable for peptide-like syntheses.

- Applications : Precursor for bioactive molecules in drug discovery.

- Safety: Potential toxicity due to the reactive amino group .

Ethyl 3,3,3-Trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate

- Molecular Formula: C₇H₇F₆NO₄

- Molecular Weight : 283.13 g/mol

- Key Differences: Incorporates a hydroxy and trifluoroacetyl-amino group, increasing polarity and complexity. Likely used in advanced synthetic routes.

- Applications : Intermediate in fluorinated drug candidates.

- Safety : Higher reactivity due to multiple functional groups may pose handling challenges .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | C₆H₆F₆O₂ | 224.10 | 2-CF₃, 3-CF₃ | Pharmaceuticals, agrochemicals |

| Ethyl 3,3,3-trifluoropropanoate | C₅H₇F₃O₂ | 156.10 | 3-CF₃ | Fluorination intermediates |

| Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | C₆H₉F₃O₂ | 182.13 | 2-CH₃, 3-CF₃ | Polymers, coatings |

| Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate | C₆H₁₀F₃NO₂ | 185.14 | 2-NH₂, 2-CH₃, 3-CF₃ | Bioactive molecule synthesis |

Biological Activity

Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in various fields, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features multiple trifluoromethyl groups that significantly influence its chemical behavior. The presence of these groups enhances the compound's lipophilicity, allowing it to interact effectively with biological molecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl groups enable the compound to penetrate hydrophobic regions of proteins and enzymes, modulating their activity and leading to diverse biological effects. The specific pathways and targets can vary based on the compound's application and its derivatives .

Anticancer Activity

Research has demonstrated that compounds containing trifluoromethyl groups exhibit notable anticancer properties. For instance, derivatives of this compound have been tested in the National Cancer Institute (NCI) screening program against various cancer cell lines. The results indicated moderate activity against leukemia and non-small cell lung cancer .

| Cell Line | Activity Observed |

|---|---|

| Leukemia | Moderate |

| Non-small cell lung cancer | Moderate |

| Renal cancer | Moderate |

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. The mechanism often involves the formation of stable complexes with target enzymes, leading to reduced activity. This property is particularly valuable in drug design for conditions where enzyme inhibition is therapeutically beneficial .

Case Studies

- Synthesis and Testing : A study synthesized this compound and evaluated its anticancer effects against several human tumor cell lines. The findings revealed significant cytotoxicity at high concentrations (10^-5 M), suggesting potential as a lead compound for further drug development .

- Fluorinated Ureas : Another investigation focused on the synthesis of trifluoroethyl-substituted ureas derived from this compound. These derivatives showed promising anticancer activity and were subjected to comprehensive pharmacological evaluation .

Applications in Research

This compound serves as a versatile building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals. Its derivatives are being explored for their biological activities in various therapeutic areas, including oncology and enzyme-related disorders .

Q & A

Q. What are the established synthetic methodologies for Ethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate?

The compound is typically synthesized via condensation reactions involving fluorinated precursors. A common approach involves the reaction of ethyl trifluoropyruvate with α-methyl benzylamine under Montmorillonite K-10 catalysis in toluene at 100°C, yielding intermediates that are further functionalized . Alternative routes include diazo compound strategies, such as the use of 3-diazo-1,1,1,2,2-pentafluoropropane, which undergoes nucleophilic substitution in dichloromethane under inert atmospheres . Reaction optimization often requires precise control of stoichiometry, solvent polarity, and temperature gradients.

Q. What analytical techniques are most reliable for verifying purity and structural identity?

- 19F NMR Spectroscopy : Critical for tracking fluorinated moieties; chemical shifts between -60 to -80 ppm are indicative of CF3 groups .

- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., observed m/z 393 [M+H]+ in HPLC analysis) and detect impurities .

- HPLC Retention Time : Standardized conditions (e.g., 0.29 minutes under SQD-FA50 analysis) ensure batch consistency .

Q. What key physical properties dictate handling protocols?

- Boiling Point : 90–91°C .

- Density : 1.604 g/cm³ .

- Storage : Room temperature in airtight containers, protected from moisture due to hydrolytic sensitivity .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses?

Yield optimization hinges on:

- Catalyst Loading : Montmorillonite K-10 (4 g per 20 mL toluene) enhances imine formation efficiency .

- Temperature Gradients : Reactions at 0°C followed by gradual warming minimize side-product formation .

- Workup Strategies : Column chromatography with hexane/ethyl acetate (90:10) effectively isolates the product .

Q. What computational approaches elucidate reactivity trends in fluorinated esters?

Density Functional Theory (DFT) can model steric and electronic effects of the CF3 groups. For example:

Q. How should contradictory spectroscopic data be resolved?

Q. What challenges arise in synthesizing fluorinated analogs or derivatives?

Q. How can stability under varying experimental conditions be systematically studied?

- Thermal Stability : Thermogravimetric Analysis (TGA) at 25–150°C identifies decomposition thresholds.

- pH Sensitivity : Hydrolysis rates can be quantified via HPLC by incubating the compound in buffered solutions (pH 3–9) .

- Solvent Compatibility : Solubility screens in THF, DMSO, and ethyl acetate inform reaction medium selection .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.